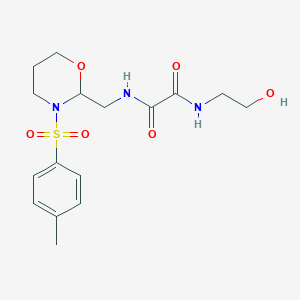

N1-(2-hydroxyethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Description

N1-(2-Hydroxyethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is an oxalamide derivative characterized by:

- N2-substituent: A (3-tosyl-1,3-oxazinan-2-yl)methyl group, where the tosyl (p-toluenesulfonyl) moiety confers chemical stability and may act as a protecting group or influence reactivity in synthetic pathways.

The substitution of the methoxybenzyl group with a hydroxyethyl group likely alters solubility and biological activity.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O6S/c1-12-3-5-13(6-4-12)26(23,24)19-8-2-10-25-14(19)11-18-16(22)15(21)17-7-9-20/h3-6,14,20H,2,7-11H2,1H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPSVHDQJWZXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxyethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structure, mechanisms of action, and biological effects as documented in various studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 385.4 g/mol

- CAS Number : 869071-32-9

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and survival.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on:

- MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) : A critical regulator in various signaling pathways associated with immune response and inflammation.

Anticancer Activity

A notable study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| MCF7 (breast cancer) | 10.0 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 15.0 | Disruption of metabolic pathways |

The compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Anti-inflammatory Effects

Another aspect of research focused on the anti-inflammatory properties of this compound. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine, with minimal fecal excretion.

Toxicological assessments have indicated a favorable safety profile at therapeutic doses, although further studies are necessary to fully elucidate long-term effects.

Comparison with Similar Compounds

Key Differences :

Oxalamides in Material Science

Key Differences :

Miscellaneous Oxalamide Derivatives

Key Differences :

Structure-Activity Relationship (SAR) Considerations

- Hydroxyethyl Group : Enhances solubility and hydrogen bonding, critical for bioavailability in pharmaceutical applications.

- Tosyl Group : May improve metabolic stability by resisting enzymatic degradation, a feature observed in sulfonamide-containing drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.